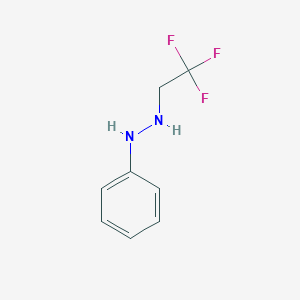
1-Phenyl-2-(trifluoroethyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-(trifluoroethyl)hydrazine is a hydrazine-based compound with the molecular formula C8H9F3N2 and a molecular weight of 190.17 g/mol This compound is characterized by the presence of a phenyl group and a trifluoroethyl group attached to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-(trifluoroethyl)hydrazine typically involves the reaction of phenylhydrazine with a trifluoroethylating agent. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-(trifluoroethyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.
Reduction: Reduction reactions can lead to the formation of hydrazones or other reduced derivatives.
Substitution: The phenyl and trifluoroethyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce hydrazones .
Scientific Research Applications
1-Phenyl-2-(trifluoroethyl)hydrazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of fluorinated pyridazines and fluoroalkyl hydrazones of β-phosphonates.
Biology: The compound is used to study interactions with heme proteins and other biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-(trifluoroethyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances its reactivity and ability to form stable complexes with biological molecules. This interaction can lead to various biochemical effects, including inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylhydrazine: Similar in structure but lacks the phenyl group.
Phenylhydrazine: Contains the phenyl group but lacks the trifluoroethyl group.
Uniqueness
1-Phenyl-2-(trifluoroethyl)hydrazine is unique due to the presence of both the phenyl and trifluoroethyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9F3N2 |
|---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
1-phenyl-2-(2,2,2-trifluoroethyl)hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)6-12-13-7-4-2-1-3-5-7/h1-5,12-13H,6H2 |
InChI Key |
VLJSOYKIPSICTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NNCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)

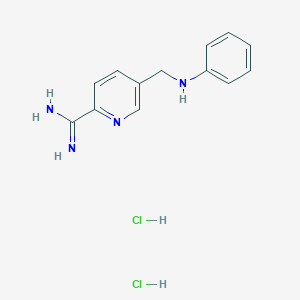
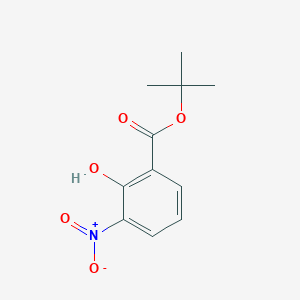
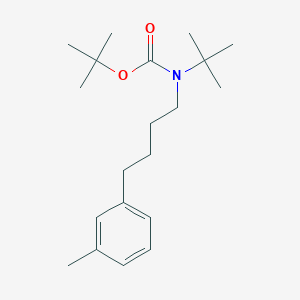
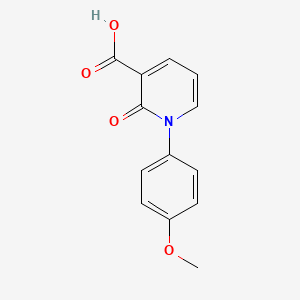
![6-Chloro-8-methylimidazo[1,2-A]pyrazine](/img/structure/B13089866.png)

![(2-Methylbutyl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B13089876.png)
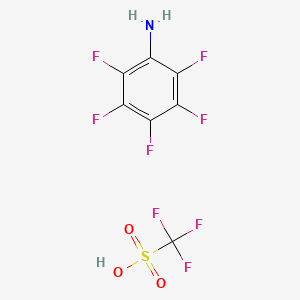
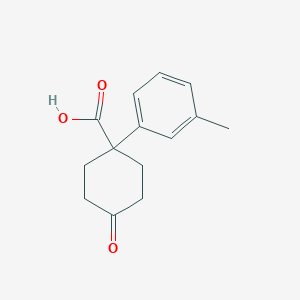
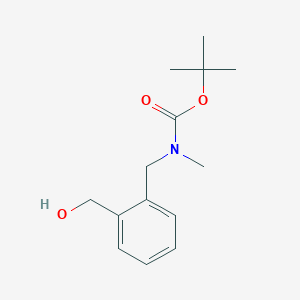
![5-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089905.png)
